molecular formula C6H6N4OS B1436486 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one CAS No. 54346-18-8

2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Cat. No.: B1436486
CAS No.: 54346-18-8
M. Wt: 182.21 g/mol
InChI Key: DOBWRWWGRZTEHG-UHFFFAOYSA-N
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Description

2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazinones. This compound is characterized by a fused ring system containing pyrazole and triazine rings, with a methylthio group attached to the pyrazole ring. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Biochemical Analysis

Biochemical Properties

2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with thymidine phosphorylase, an enzyme involved in nucleotide metabolism . The interaction between this compound and thymidine phosphorylase results in the inhibition of the enzyme’s activity, which can affect the synthesis and degradation of nucleotides. Additionally, this compound has been observed to bind with various proteins, potentially altering their conformation and function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can inhibit the production of nitric oxide and tumor necrosis factor-alpha in stimulated human microglia cells . This indicates its potential anti-inflammatory properties. Furthermore, this compound can affect the expression of genes involved in apoptosis and endoplasmic reticulum stress, thereby influencing cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as thymidine phosphorylase . This inhibition is achieved through binding interactions that block the enzyme’s active site, preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions result in altered cellular responses and functions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its temporal effects. Over time, this compound can undergo degradation, which may affect its efficacy and potency. In vitro studies have shown that the compound remains stable under controlled conditions but may degrade when exposed to extreme temperatures or pH levels . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and neuroprotective properties . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of metabolites that can be excreted from the body. The interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as organic anion transporting polypeptides . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution within tissues is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical activity. For example, localization in the nucleus allows it to interact with transcription factors and modulate gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-5-methylthio-1H-pyrazole with cyanogen bromide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group, yielding a pyrazolo[1,5-a][1,3,5]triazinone derivative.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrazolo[1,5-a][1,3,5]triazinone derivatives.

    Substitution: Various substituted pyrazolo[1,5-a][1,3,5]triazinones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to inhibit CDK2 and modulate multiple signaling pathways makes it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-methylsulfanyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-12-5-8-4-2-3-7-10(4)6(11)9-5/h2-3H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBWRWWGRZTEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=NN2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384559
Record name 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54346-18-8
Record name 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1.75N NaOH solution (39.52 mmol, 22.58 ml) was added to a suspension of 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one (3.32 g, 19.76 mmol) from 1b in absolute EtOH (80 mL). Methyl iodide (2.80 g, 19.76 mmol) was then added and the reaction mixture was allowed to stir for 2 hours at room temperature. The resulting precipitate was collected by vacuum filtration, suspended in water (110 mL) and acidified with 2NH2SO4. The solution was stirred at 0° C. for 5 minutes and the new precipitate was collected by vacuum filtration, washed with cold water, and then air dried to give 1.88 g (52%) of 2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one.
Name
Quantity
22.58 mL
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
[Compound]
Name
1b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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